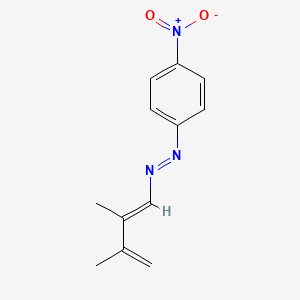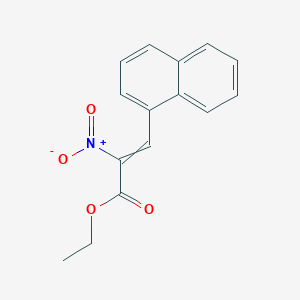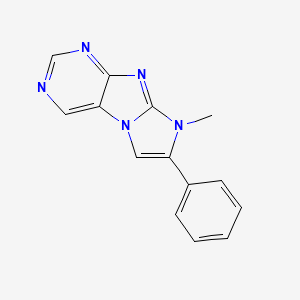![molecular formula C21H15BrN2O4 B14457559 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- CAS No. 67674-27-5](/img/structure/B14457559.png)
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye industry. This specific compound is characterized by its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- typically involves multiple steps. One common approach is the bromination of 9,10-anthracenedione followed by amination and hydroxylation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination. Amination can be achieved using ammonia or amines under acidic or basic conditions, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, particularly for textiles.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- involves its ability to interact with biological targets such as enzymes and receptors. It can inhibit enzymes like glutathione reductase and xanthine oxidase, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Another anthraquinone derivative with applications in dye synthesis.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Used in the production of disperse dyes.
Uniqueness
What sets 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- apart is its combination of substituents, which confer unique chemical properties and potential applications. The presence of both amino and bromo groups allows for diverse chemical modifications, while the hydroxy groups enhance its reactivity in oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
67674-27-5 |
|---|---|
Molekularformel |
C21H15BrN2O4 |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
1-amino-8-(benzylamino)-2-bromo-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)20(27)15-12(6-7-13(25)16(15)21(17)28)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2 |
InChI-Schlüssel |
NKSQHTJRIYAPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


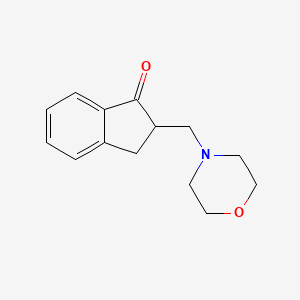
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
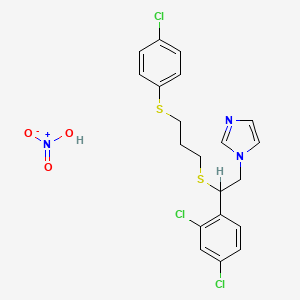
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
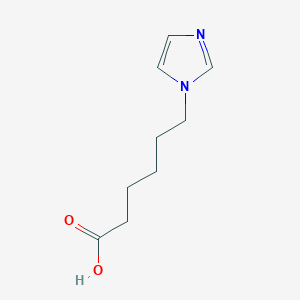
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
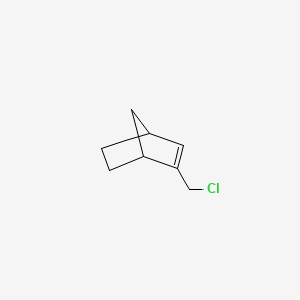
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
